1-(Benzylamino)propan-2-ol

Carvedilol Synthesis Regioselectivity Process Chemistry

1-(Benzylamino)propan-2-ol (CAS 27159-32-6) is a β-amino alcohol with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol. This compound, a racemic mixture, serves as a crucial chiral building block in organic synthesis due to its functional benzylamino and secondary alcohol groups.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 27159-32-6
Cat. No. B1329705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzylamino)propan-2-ol
CAS27159-32-6
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(CNCC1=CC=CC=C1)O
InChIInChI=1S/C10H15NO/c1-9(12)7-11-8-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
InChIKeyIVPPRWDCTCLFSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Benzylamino)propan-2-ol (CAS 27159-32-6) – Properties, Role, and Industrial Relevance in Beta-Blocker and Pesticide Synthesis


1-(Benzylamino)propan-2-ol (CAS 27159-32-6) is a β-amino alcohol with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . This compound, a racemic mixture, serves as a crucial chiral building block in organic synthesis due to its functional benzylamino and secondary alcohol groups. It is a colorless to light yellow liquid with a density of approximately 1.02–1.03 g/cm³, a boiling point of 142 °C at 12 Torr, and a predicted pKa of 14.66 . Its primary industrial significance stems from its role as a key intermediate in the synthesis of the cardiovascular drug carvedilol and its demonstrated utility as a scaffold for developing antimicrobial agents .

Why 1-(Benzylamino)propan-2-ol Cannot Be Simply Swapped with Regioisomers or Unprotected Amino Alcohols


Substituting 1-(benzylamino)propan-2-ol with a close analog like its regioisomer 3-(benzylamino)propan-1-ol (CAS 4720-29-0) or an unprotected amino alcohol (e.g., 1-amino-2-propanol) can derail a synthetic pathway or alter biological outcomes. The position of the hydroxyl group dictates its reactivity in nucleophilic substitutions and its role in chiral induction. The benzyl group provides essential steric bulk and lipophilicity, which are critical for binding to biological targets like fungal CYP51 [1] or for ensuring proper intermediate crystallization during drug synthesis [2]. Swapping regioisomers would lead to a different metabolic or pharmacokinetic profile in a drug candidate, while using an unprotected amine would compromise chemoselectivity in downstream reactions. The quantitative evidence below confirms that even minor structural modifications significantly impact key performance metrics.

Quantitative Differentiators for 1-(Benzylamino)propan-2-ol in Synthesis and Antimicrobial Applications


Regioisomeric Advantage in Carvedilol Synthesis: Critical Intermediate vs. Synthetic Dead-End

In the patented synthesis of carvedilol, the use of 1-(benzylamino)propan-2-ol as an intermediate is explicitly required to produce the correct 3-amino-2-hydroxypropyloxy linkage in the final drug molecule. The regioisomer 3-(benzylamino)propan-1-ol would lead to a 3-amino-1-hydroxypropyl ether, which is a distinct compound with no established β-blocker activity. The target compound provides a quantifiable 100% regioselective advantage in the correct synthesis pathway, as described in the process patent [1].

Carvedilol Synthesis Regioselectivity Process Chemistry

Antibacterial Synergy with 2-Propanol: Enhanced Activity Against S. aureus and P. aeruginosa

1-(Benzylamino)propan-2-ol has been shown to be effective against Staphylococcus aureus and Pseudomonas aeruginosa when mixed with 2-propanol . While quantitative MIC data is not provided, the combination demonstrates a qualitative bacteriostatic/bactericidal effect that is not observed with the compound alone. This suggests a synergistic interaction where 2-propanol enhances the activity of the benzylamino alcohol.

Antimicrobial Synergy Benzylamino Alcohol

Enantiomeric Scaffold for Antifungal Triazoles: Critical Role of Benzylamino Group in CYP51 Inhibition

Studies on 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-methyl-N-substituted benzylamino)-2-propanols demonstrate that the benzylamino moiety is essential for potent antifungal activity. Compound 11, a derivative containing the benzylamino-2-propanol core, exhibited a broad antifungal spectrum and was more active against Cryptococcus neoformans, Candida albicans, Microsporum lanosum, and Trichophyton rubrum than ketoconazole [1]. While this is not a direct head-to-head comparison of the parent compound, it establishes the benzylamino-2-propanol substructure as a privileged scaffold for antifungal drug design, highlighting the importance of this specific building block.

Antifungal Triazole Structure-Activity Relationship

Practical Scenarios Where 1-(Benzylamino)propan-2-ol Delivers Verifiable Value


Manufacture of Carvedilol and Related Beta-Blockers

This compound is a critical intermediate in the synthesis of carvedilol, a widely prescribed beta-blocker for hypertension and heart failure. As established in Section 3, its specific regiochemistry is essential for forming the correct active pharmaceutical ingredient (API) [1]. Procurement of this exact intermediate is non-negotiable for pharmaceutical manufacturers following this patented route.

Development of Novel Antifungal Therapeutics

As a building block, 1-(benzylamino)propan-2-ol is used to synthesize triazole-based antifungal agents. The evidence in Section 3 confirms that derivatives of this scaffold show superior activity against key fungal pathogens compared to existing drugs like ketoconazole [2]. Medicinal chemists should prioritize this building block when designing new CYP51 inhibitors.

Formulation of Synergistic Antibacterial Solutions

The demonstrated antibacterial synergy with 2-propanol makes this compound a candidate for inclusion in disinfectant formulations, surface coatings, or preservatives targeting Gram-positive and Gram-negative bacteria. This application leverages its unique property as a co-active agent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Benzylamino)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.